molecular formula C17H26N2O B14714834 (4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone CAS No. 6633-75-6

(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone

Cat. No.: B14714834
CAS No.: 6633-75-6
M. Wt: 274.4 g/mol
InChI Key: ARNAZAJDNPROKU-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone is a methanone derivative featuring a 4-pentylphenyl group linked to a 4-methylpiperazine moiety via a carbonyl bridge. For instance, compounds like (4-aminophenyl)(4-methylpiperazin-1-yl)methanone (synthesized in ) serve as precursors for acridine derivatives with anti-prion, neuroprotective, and anti-cholinesterase activities .

Properties

CAS No.

6633-75-6

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(4-pentylphenyl)methanone

InChI

InChI=1S/C17H26N2O/c1-3-4-5-6-15-7-9-16(10-8-15)17(20)19-13-11-18(2)12-14-19/h7-10H,3-6,11-14H2,1-2H3

InChI Key

ARNAZAJDNPROKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone typically involves the reaction of 4-methylpiperazine with 4-pentylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or piperazine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Substituent on Phenyl Piperazine Substituent Key Applications/Activities References
(4-Methylpiperazin-1-yl)(4-pentylphenyl)methanone 4-pentyl 4-methyl Potential neuroprotective/anticancer (extrapolated) -
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-amino 4-methyl Intermediate for anti-prion acridine derivatives
4-(4-Hydroxyphenyl)piperazin-1-ylmethanone 3-bromo, 4-hydroxyphenyl 4-hydroxyphenyl Anticancer (assumed based on scaffold)
SN35393 Bis-bromoethylamino, methylsulfonyl 4-methyl Hypoxia-activated prodrug for tumor targeting
(3-Chlorophenyl)-(4-pentylphenyl)methanone 3-chloro, 4-pentyl None Not specified (structural analog)

Key Observations :

  • Pharmacological Targeting : The 4-methylpiperazine moiety is common in central nervous system (CNS)-targeting drugs due to its ability to cross the blood-brain barrier, suggesting neuroprotective applications for the target compound .
Table 2: Yield and Physical Properties of Selected Analogs
Compound Name Yield (%) Melting Point (°C) Rf Value Reference
4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (12) 83 153–154 0.41
4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (13) 41 190–191 0.39
This compound N/A N/A N/A -
Compound 15g (pyrazolo[3,4-b]pyridine derivative) 46 N/A (yellow solid) -

Key Observations :

  • Substituent Effects : Bromine substituents (e.g., in compounds 12 and 13) correlate with higher melting points compared to methyl or hydroxyl groups, likely due to increased molecular symmetry and intermolecular forces .
  • Yield Variability : Yields depend on steric and electronic effects; bulky substituents (e.g., pentyl) may reduce reaction efficiency unless optimized.

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